molecular formula C12H8ClN3S B2512050 4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile CAS No. 124598-28-3

4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B2512050
CAS No.: 124598-28-3
M. Wt: 261.73
InChI Key: PUAAEHFEWBIHSJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a methylsulfanyl group, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-2-methylthiopyrimidine with phenylacetonitrile under basic conditions, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group enhances its lipophilicity, potentially improving its ability to interact with hydrophobic pockets in biological targets. Additionally, the nitrile group can serve as a versatile functional handle for further chemical modifications.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3S/c1-17-12-15-10(8-5-3-2-4-6-8)9(7-14)11(13)16-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAAEHFEWBIHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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